4-(4-Nitrophenoxy)tetrahydro-2h-thiopyran
Overview
Description
4-(4-Nitrophenoxy)tetrahydro-2H-thiopyran is an organic compound with the molecular formula C11H13NO3S and a molecular weight of 239.29 g/mol . This compound is characterized by a tetrahydrothiopyran ring substituted with a nitrophenoxy group, making it a valuable intermediate in various chemical syntheses and applications.
Mechanism of Action
- Ła ̨czkowski, K. Z., et al. (2016). Synthesis, antimicrobial and anticonvulsant screening of small library of tetrahydro-2H-thiopyran-4-yl based thiazoles and selenazoles. J Enzyme Inhib Med Chem, 31(S2), 24–39
- Novel diastereoselective methodologies were developed and generalized from diarylideneacetones and 2,6-diaryl-4 H-tetrahydro-thiopyran-4-ones to allow the introduction of a wide substitution profile and to prepare the related S-oxides. Molecules, 29(7), 1620
- Tetrahydro-4H-thiopyran-4-ones 1 and 2 are most commonly synthesized from 3,3’-thiodipropanoates 3 by intramolecular Dieckmann condensation. Chemistry of Heterocyclic Compounds, 55(6), 561–566
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenoxy)tetrahydro-2H-thiopyran typically involves the reaction of tetrahydrothiopyran with 4-nitrophenol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the tetrahydrothiopyran, followed by the addition of 4-nitrophenol to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenoxy)tetrahydro-2H-thiopyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) can achieve reduction.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-(4-Nitrophenoxy)tetrahydro-2H-thiopyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticonvulsant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A structurally related compound with similar synthetic routes and applications.
4-Nitrophenoxy derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
4-(4-Nitrophenoxy)tetrahydro-2H-thiopyran is unique due to its combination of a tetrahydrothiopyran ring and a nitrophenoxy group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-(4-nitrophenoxy)thiane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c13-12(14)9-1-3-10(4-2-9)15-11-5-7-16-8-6-11/h1-4,11H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRKFZWRGDJVRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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